molecular formula C15H15Cl3N2OS B11992245 N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide

N-{2,2,2-trichloro-1-[(3,4-dimethylphenyl)amino]ethyl}thiophene-2-carboxamide

Cat. No.: B11992245
M. Wt: 377.7 g/mol
InChI Key: PHUNHSXROCDOLH-UHFFFAOYSA-N
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Description

THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(3,4-DIMETHYL-PHENYLAMINO)ET)AMIDE is a complex organic compound with the molecular formula C15H15Cl3N2OS and a molecular weight of 377.723 g/mol . This compound is part of a broader class of thiophene derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(3,4-DIMETHYL-PHENYLAMINO)ET)AMIDE typically involves the reaction of thiophene-2-carboxylic acid with 2,2,2-trichloro-1-(3,4-dimethyl-phenylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(3,4-DIMETHYL-PHENYLAMINO)ET)AMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(3,4-DIMETHYL-PHENYLAMINO)ET)AMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(3,4-DIMETHYL-PHENYLAMINO)ET)AMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(3,4-DIMETHYL-PHENYLAMINO)ET)AMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H15Cl3N2OS

Molecular Weight

377.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H15Cl3N2OS/c1-9-5-6-11(8-10(9)2)19-14(15(16,17)18)20-13(21)12-4-3-7-22-12/h3-8,14,19H,1-2H3,(H,20,21)

InChI Key

PHUNHSXROCDOLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2)C

Origin of Product

United States

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